N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide
CAS No.: 670271-68-8
Cat. No.: VC5223712
Molecular Formula: C19H16FNO2S
Molecular Weight: 341.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 670271-68-8 |
|---|---|
| Molecular Formula | C19H16FNO2S |
| Molecular Weight | 341.4 |
| IUPAC Name | N-(4-fluorophenyl)-4-(4-methylphenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C19H16FNO2S/c1-14-2-4-15(5-3-14)16-6-12-19(13-7-16)24(22,23)21-18-10-8-17(20)9-11-18/h2-13,21H,1H3 |
| Standard InChI Key | MVOBMAHOTSMHBR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
N-(4-Fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide belongs to the sulfonamide class, featuring a biphenyl core with distinct substituents:
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A 4-fluorophenyl group attached to the sulfonamide nitrogen.
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A 4'-methyl group on the distal benzene ring.
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A sulfonamide bridge (-SO₂NH-) linking the two aromatic systems.
The IUPAC name, N-(4-fluorophenyl)-4-(4-methylphenyl)benzenesulfonamide, reflects this arrangement. The SMILES string (CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F) and InChIKey (MVOBMAHOTSMHBR-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆FNO₂S |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 670271-68-8 |
| IUPAC Name | N-(4-fluorophenyl)-4-(4-methylphenyl)benzenesulfonamide |
| Topological Polar Surface Area | 63.7 Ų (estimated) |
Crystallographic Insights
Although no crystal structure of this specific compound has been deposited, related sulfonamide-containing inhibitors bound to rat Autotaxin (PDB entries 7G2E, 7G2R, 7G2S) provide structural parallels . These structures highlight:
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Hydrophobic interactions between aromatic rings and enzyme pockets.
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Hydrogen bonding via the sulfonamide oxygen atoms to key residues (e.g., Lys-838 in Autotaxin) .
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Fluorine participation in halogen bonding or electrostatic interactions, enhancing binding affinity .
Such features suggest that the 4-fluorophenyl and 4'-methyl groups in N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide may similarly engage target proteins, though experimental validation is required.
Synthesis and Chemical Reactivity
Synthetic Routes
The compound’s synthesis likely follows established protocols for aryl sulfonamides. A plausible route involves:
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Sulfonation of 4'-methylbiphenyl-4-amine with chlorosulfonic acid.
Rhodium-catalyzed C–C bond functionalization, as described by Xu et al. for α-branched N-sulfonyl amines, could also be adapted to introduce the biphenyl moiety . For example, Cp*Rh(CH₃CN)₃₂-mediated alkenylation of sulfonamide precursors might enable stereoselective assembly of the biphenyl system .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | ClSO₃H, DCM, 0°C → rt, 12 h | 75% |
| Amidation | 4-Fluoroaniline, pyridine, 80°C | 82% |
| Purification | Column chromatography (SiO₂, hexane/EtOAc) | - |
Reactivity Profile
The sulfonamide group (-SO₂NH-) confers:
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Acidity: The N-H proton (pKa ~10) can deprotonate under basic conditions, facilitating salt formation.
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Nucleophilic substitution: Activation of the sulfur center for reactions with electrophiles.
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Hydrogen-bond donor capacity: Critical for molecular recognition in biological systems .
The fluorine atom’s electronegativity may influence electron distribution across the biphenyl system, modulating solubility and intermolecular interactions.
Biological Activity and Research Findings
Structure-Activity Relationships (SAR)
Key SAR insights from related compounds include:
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Fluorine substitution: Enhances metabolic stability and binding affinity through hydrophobic and electrostatic effects .
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Methyl group placement: Ortho/meta/para positions on the biphenyl system modulate steric interactions with enzyme active sites .
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Sulfonamide flexibility: Conformational rigidity from the biphenyl scaffold improves selectivity over off-target proteins .
While direct data for N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide are lacking, these trends provide a framework for hypothesizing its behavior.
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